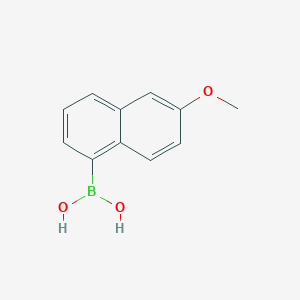

(6-Methoxynaphthalen-1-yl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(6-Methoxynaphthalen-1-yl)boronic acid” is a chemical compound with the linear formula C10H6OCH3B(OH)2 . It is a white to off-white crystalline powder . This compound is used as a reactant for various chemical reactions such as Suzuki-Miyaura coupling, enantioselective a-arylation of carbonyls via copper-bisoxazoline catalysis, enantioselective synthesis of aryl ketones, copper-catalyzed trifluoromethylation, and rhodium-catalyzed oxidative coupling with alkynes .

Synthesis Analysis

The synthesis of “this compound” involves several chemical reactions. It is used as a reactant for Suzuki-Miyaura coupling, enantioselective a-arylation of carbonyls via copper-bisoxazoline catalysis, enantioselective synthesis of aryl ketones, copper-catalyzed trifluoromethylation, and rhodium-catalyzed oxidative coupling with alkynes .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES stringCOc1ccc2cc(ccc2c1)B(O)O . The InChI key for this compound is GZFAVYWCPSMLCM-UHFFFAOYSA-N . Chemical Reactions Analysis

“this compound” is involved in several chemical reactions. It is used as a reactant for Suzuki-Miyaura coupling, enantioselective a-arylation of carbonyls via copper-bisoxazoline catalysis, enantioselective synthesis of aryl ketones, copper-catalyzed trifluoromethylation, and rhodium-catalyzed oxidative coupling with alkynes .Physical and Chemical Properties Analysis

“this compound” is a white to off-white crystalline powder . It has a molecular weight of 202.01 g/mol . The melting point of this compound is greater than 295 °C .Scientific Research Applications

Analytical Chemistry Applications :

- The methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid is used as a fluorogenic labeling reagent for high-performance liquid chromatography (HPLC) of biologically important thiols, such as glutathione and cysteine (Gatti et al., 1990).

- 2-Bromoacetyl-6-methoxynaphthalene serves as a fluorescent labeling reagent for HPLC analysis of carboxylic acids, such as fatty acids and bile acids (Gatti et al., 1992).

Material Science and Chemistry :

- 2-(6-Methoxynaphthalen-2-yl)propionic acid and its derivatives exhibit in vitro antibacterial activity against gram-positive and gram-negative bacteria (Mamatha et al., 2011).

- Quantum mechanical and spectroscopic studies (FT-IR, FT-Raman) on (+)-(S)-2-(6-methoxynaphthalen-2-yl) propanoic acid provide insights into its electronic and vibrational characteristics, useful in materials science (Sakthivel et al., 2018).

Organic Synthesis and Catalysis :

- The compound is involved in the room-temperature hydroboration of vinyl arenes, showing significant regio- and enantioselectivity, useful in synthesizing complex organic molecules (Crudden et al., 2004).

- It is used in the synthesis of near-infrared (NIR) naphthyl-containing aza-BODIPYs, indicating its potential in photochemical applications (Jiang et al., 2015).

Advanced Chemical Analysis :

- Employed in photometric determination of boron in leaf-fertilizers, indicating its utility in agricultural chemistry (Wen, 2002).

Safety and Hazards

“(6-Methoxynaphthalen-1-yl)boronic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention .

Mechanism of Action

Target of Action

The primary target of 2-Methoxynaphthalene-5-boronic acid, also known as (6-Methoxynaphthalen-1-yl)boronic acid, is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Mode of Action

The compound interacts with its target through a process called transmetalation . In this process, the boronic acid or its derivatives (which are formally nucleophilic) are transferred from boron to palladium . This is part of the Suzuki-Miyaura coupling reaction, which also involves an oxidative addition step where palladium is oxidized to form a new Pd-C bond .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is the main biochemical pathway affected by this compound . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Pharmacokinetics

It’s important to note that boronic acids and their esters are generally considered to be only marginally stable in water . This could potentially impact their bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds, which can be used in various applications, including drug discovery and materials science .

Action Environment

The action of 2-Methoxynaphthalene-5-boronic acid is influenced by environmental factors such as the presence of water. Boronic acids and their esters, including this compound, are only marginally stable in water . Hydrolysis can occur, especially at physiological pH, which can influence the compound’s action, efficacy, and stability .

Properties

IUPAC Name |

(6-methoxynaphthalen-1-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BO3/c1-15-9-5-6-10-8(7-9)3-2-4-11(10)12(13)14/h2-7,13-14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBIYQHHNRCPDIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CC(=CC2=CC=C1)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-Di(methoxy-d3)-phenyl)-ethyl]-formamide](/img/structure/B6328755.png)

![4-(4-Ethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6328793.png)

![4-(2-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6328800.png)

![4-[4-(Propan-2-yl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6328804.png)